1-(3-methoxyphenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide
Description
The compound 1-(3-methoxyphenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide is a heterocyclic derivative featuring a pyrrolidone core (5-oxopyrrolidine) substituted at the 1-position with a 3-methoxyphenyl group. The carboxamide moiety at the 3-position of the pyrrolidine ring is linked to a 1,3,4-thiadiazole scaffold bearing a propan-2-yl (isopropyl) substituent at the 5-position. The (2E) designation indicates the E-configuration of the thiadiazol-2(3H)-ylidene group, which influences the compound’s stereoelectronic properties .
Thiadiazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The methoxy group on the phenyl ring may modulate lipophilicity and electronic effects, while the isopropyl substituent on the thiadiazole could impact steric interactions and solubility .
Properties
Molecular Formula |
C17H20N4O3S |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-5-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H20N4O3S/c1-10(2)16-19-20-17(25-16)18-15(23)11-7-14(22)21(9-11)12-5-4-6-13(8-12)24-3/h4-6,8,10-11H,7,9H2,1-3H3,(H,18,20,23) |
InChI Key |
LJPPIKZCZGEBEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-methoxyphenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the formation of the pyrrolidine ring, followed by the introduction of the thiadiazole moiety and the methoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods would likely involve optimization of these conditions to achieve high yield and purity.
Chemical Reactions Analysis
1-(3-methoxyphenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-methoxyphenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-5-oxo-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Substituents :
- Phenyl group: 4-fluoro (electron-withdrawing) vs. 3-methoxy (electron-donating) in the target compound.
- Thiadiazole substituent: Identical isopropyl group.
- Molecular Formula : C₁₇H₁₈FN₃O₂S
- Molecular Weight : 363.41 g/mol
- Inferred Properties : The fluorine atom may enhance metabolic stability compared to the methoxy group but reduce π-π stacking interactions in biological targets .
1-(3-Methoxyphenyl)-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
- Substituents :
- Phenyl group: Identical 3-methoxy substitution.
- Thiadiazole substituent: 2-phenylpropyl (bulky aromatic group) vs. isopropyl in the target compound.
- Molecular Formula : C₂₃H₂₄N₄O₃S
- Molecular Weight : 436.53 g/mol
General Trends in Thiadiazole Derivatives
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (as in the target compound) enhance resonance stabilization and may improve binding to electron-deficient biological targets, whereas fluorine substituents (e.g., in the 4-fluorophenyl analogue) improve oxidative stability .
- Steric Effects : Bulky substituents on the thiadiazole ring (e.g., 2-phenylpropyl) can hinder interactions with enzymes or receptors, whereas smaller groups like isopropyl balance steric effects and solubility .
Data Table: Structural and Molecular Comparison
*The molecular formula and weight of the target compound are inferred based on structural similarities to and .
Research Findings and Implications
- Synthetic Accessibility : Compounds with smaller thiadiazole substituents (e.g., isopropyl) are typically easier to synthesize compared to those with bulky groups, as reflected in the prevalence of isopropyl derivatives in recent studies .
- Thermodynamic Stability : The E-configuration of the thiadiazol-2(3H)-ylidene group in the target compound likely enhances conformational rigidity, which could improve binding specificity in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
